molecular formula C10H11N3O B1279577 (1-benzyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 28798-81-4

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1279577
CAS No.: 28798-81-4
M. Wt: 189.21 g/mol
InChI Key: SXNXKULRKDCYLM-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by a triazole ring substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, commonly referred to as the “click chemistry” approach. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and are carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-benzyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The triazole ring is known to coordinate with metal ions, which can enhance its catalytic properties in chemical reactions. The benzyl group provides hydrophobic interactions, while the hydroxymethyl group can form hydrogen bonds, contributing to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness: (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the benzyl and hydroxymethyl groups allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

(1-benzyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNXKULRKDCYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470021
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28798-81-4
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (1-benzyl-1H-1,2,3-triazol-4-yl)methanol an efficient ligand for CuAAC reactions?

A1: this compound, often referred to as a tris(triazolyl)methanol ligand, possesses three 1,2,3-triazole rings. These rings readily coordinate to copper(I) ions, forming a stable complex. [, ] This complex effectively catalyzes the CuAAC reaction, promoting the formation of 1,4-disubstituted 1,2,3-triazoles from alkynes and azides.

Q2: How does immobilizing this compound onto a solid support impact its catalytic activity?

A2: Immobilizing this compound onto Merrifield resins, for instance, allows for easy catalyst recovery and reusability without significant loss of activity. [] This immobilization strategy enables the catalyst to be used in flow chemistry systems or easily separated from the reaction mixture for multiple reaction cycles.

Q3: What are the advantages of using this compound-Cu(I) complexes as catalysts for CuAAC reactions compared to other copper catalysts?

A3: this compound-Cu(I) complexes exhibit high activity in CuAAC reactions, even at low catalyst loadings (as low as 1 mol%). [, ] These complexes demonstrate excellent tolerance to a variety of functional groups, including free amino groups, and operate efficiently in both aqueous and organic solvents. [, ] The ability to perform the reaction "on water" or under neat conditions further highlights the versatility of this catalytic system. []

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